molecular formula C9H20ClNO B6217889 {1-[(dimethylamino)methyl]cyclopentyl}methanol hydrochloride CAS No. 2742653-22-9

{1-[(dimethylamino)methyl]cyclopentyl}methanol hydrochloride

Cat. No.: B6217889
CAS No.: 2742653-22-9
M. Wt: 193.7
InChI Key:
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Description

{1-[(dimethylamino)methyl]cyclopentyl}methanol hydrochloride is a chemical compound used in scientific research.

Preparation Methods

The synthetic routes and reaction conditions for {1-[(dimethylamino)methyl]cyclopentyl}methanol hydrochloride involve several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

{1-[(dimethylamino)methyl]cyclopentyl}methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, often using reagents like lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents and conditions used in these reactions include acids, bases, and catalysts to facilitate the desired transformations.

Scientific Research Applications

{1-[(dimethylamino)methyl]cyclopentyl}methanol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s reactivity makes it useful for probing biological systems and understanding enzyme functions.

    Industry: The compound’s unique properties make it valuable for developing new materials and industrial processes.

Mechanism of Action

The mechanism by which {1-[(dimethylamino)methyl]cyclopentyl}methanol hydrochloride exerts its effects involves interactions with molecular targets and pathways. The dimethylamino group can interact with various enzymes and receptors, modulating their activity and leading to specific biological outcomes. The cyclopentyl ring and methanol moiety contribute to the compound’s overall reactivity and stability, influencing its interactions with other molecules .

Comparison with Similar Compounds

{1-[(dimethylamino)methyl]cyclopentyl}methanol hydrochloride can be compared with other similar compounds, such as:

    {1-[(dimethylamino)methyl]cyclopropyl}methanol: This compound has a similar structure but with a cyclopropyl ring instead of a cyclopentyl ring, leading to different reactivity and stability.

    {1-[(dimethylamino)methyl]cyclohexyl}methanol: This compound has a cyclohexyl ring, which affects its physical and chemical properties compared to the cyclopentyl analog. The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct reactivity and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {1-[(dimethylamino)methyl]cyclopentyl}methanol hydrochloride involves the reaction of cyclopentanone with formaldehyde and dimethylamine followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "Cyclopentanone", "Formaldehyde", "Dimethylamine", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with formaldehyde and dimethylamine in the presence of a catalyst to form {1-[(dimethylamino)methyl]cyclopentyl}methanol.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the alcohol group to a primary alcohol.", "Step 3: The resulting primary alcohol is quaternized with hydrochloric acid to form {1-[(dimethylamino)methyl]cyclopentyl}methanol hydrochloride." ] }

CAS No.

2742653-22-9

Molecular Formula

C9H20ClNO

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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